N-(4-chloro-3-nitrophenyl)morpholine-4-carboxamide
Description
N-(4-chloro-3-nitrophenyl)morpholine-4-carboxamide is a chemical compound that features a morpholine ring attached to a carboxamide group, with a 4-chloro-3-nitrophenyl substituent
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O4/c12-9-2-1-8(7-10(9)15(17)18)13-11(16)14-3-5-19-6-4-14/h1-2,7H,3-6H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVPRAHFRZYJAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride-Mediated Amidation
The reaction of morpholine-4-carbonyl chloride with 4-chloro-3-nitroaniline in anhydrous dichloromethane (DCM) at 0–5°C produces the target compound via nucleophilic acyl substitution. Triethylamine (3.0 equiv) is employed to neutralize HCl, driving the reaction to completion.
Procedure :
- Dissolve 4-chloro-3-nitroaniline (1.0 equiv) in DCM (10 mL/g substrate).
- Add morpholine-4-carbonyl chloride (1.1 equiv) dropwise under nitrogen.
- Maintain at 0–5°C for 4 hr, then warm to 25°C for 12 hr.
- Quench with ice water, extract with DCM (3×), dry (Na₂SO₄), and concentrate.
Yield : 78–82% after recrystallization (ethanol/water).
Purity : 97.5% (HPLC, C18 column, 60:40 acetonitrile/0.1% H₃PO₄).
Coupling Agent-Assisted Synthesis
Carbodiimide-based coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enable direct amidation between morpholine-4-carboxylic acid and 4-chloro-3-nitroaniline. Hydroxybenzotriazole (HOBt) suppresses racemization.
Optimized Conditions :
- Solvent: DMF (5 mL/g substrate).
- Temperature: 25°C.
- Molar ratio: Acid:amine:EDCl:HOBt = 1:1:1.2:1.1.
- Reaction time: 6 hr.
Yield : 86–89% (isolated).
Advantage : Avoids handling corrosive acyl chlorides.
Nitration of N-(4-Chlorophenyl)Morpholine-4-Carboxamide
Post-functionalization via nitration introduces the nitro group regioselectively at the 3-position of the phenyl ring. A mixture of fuming HNO₃ (90%) and H₂SO₄ (conc.) at −10°C achieves 94% para:ortho selectivity.
Steps :
- Dissolve N-(4-chlorophenyl)morpholine-4-carboxamide (1.0 equiv) in H₂SO₄ (10 mL/g).
- Add HNO₃ (1.05 equiv) dropwise at −10°C.
- Stir for 2 hr, pour onto ice, filter, and wash with NaHCO₃.
Yield : 70–73% (HPLC purity: 96.2%).
Limitation : Requires strict temperature control to avoid over-nitration.
Solid-Phase Synthesis for High-Throughput Applications
Immobilizing 4-chloro-3-nitroaniline on Wang resin via its amine group allows iterative coupling with morpholine-4-carboxylic acid using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
Protocol :
- Swell Wang resin (1.2 mmol/g) in DMF (15 mL/g).
- Activate morpholine-4-carboxylic acid with PyBOP (1.5 equiv) and DIEA (3.0 equiv).
- Shake for 18 hr, cleave with TFA/H₂O (95:5), and precipitate.
Yield : 65–68% (crude), 92–94% purity after HPLC.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the EDCl/HOBt-mediated coupling in DMF, reducing reaction time from 6 hr to 30 min while maintaining yields.
Key Parameters :
- Power: 300 W.
- Pressure: 250 psi.
- Cooling: Rapid post-irrigation to 25°C.
Yield : 84–87%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Acyl chloride | 78–82 | 97.5 | 16 hr | Industrial |
| EDCl/HOBt coupling | 86–89 | 98.1 | 6 hr | Lab-scale |
| Nitration | 70–73 | 96.2 | 3 hr | Pilot plant |
| Solid-phase | 65–68 | 92–94 | 20 hr | High-throughput |
| Microwave-assisted | 84–87 | 97.8 | 0.5 hr | Lab-scale |
Mechanistic Insights and Side Reactions
- Acyl Chloride Route : Competing hydrolysis of morpholine-4-carbonyl chloride in aqueous media reduces yields. Anhydrous conditions and low temperatures mitigate this.
- Nitration : Isomeric impurities (2-nitro derivatives) form at >−5°C, necessitating cryogenic conditions.
- Solid-Phase Synthesis : Incomplete resin loading (<90%) leads to reduced yields, requiring excess reagents.
Industrial-Scale Recommendations
For pilot plants, the acyl chloride method is preferred due to:
- Cost-effectiveness : Morpholine-4-carbonyl chloride is commercially available at scale.
- Simplified purification : Crystallization from ethanol/water removes unreacted aniline.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: N-(4-amino-3-nitrophenyl)morpholine-4-carboxamide.
Substitution: N-(4-substituted-3-nitrophenyl)morpholine-4-carboxamide derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of N-(4-chloro-3-nitrophenyl)morpholine-4-carboxamide is in the development of anticancer agents. Research has shown that derivatives of morpholine compounds exhibit promising activity against various cancer cell lines. For instance, studies have indicated that modifications to the morpholine structure can enhance cytotoxic effects against specific cancer types, making them potential candidates for drug development .
Mechanism of Action
The compound's mechanism often involves the inhibition of key enzymes or receptors involved in tumor growth. For example, it has been noted that morpholine derivatives can inhibit the activity of certain kinases that are crucial for cancer cell proliferation . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Biological Evaluation
Enzyme Inhibition Studies
this compound has been evaluated for its ability to inhibit various enzymes. In particular, studies have focused on its effectiveness against acetylcholinesterase and carbonic anhydrase isoforms, which are important targets in treating neurodegenerative diseases and glaucoma, respectively .
Case Study: Acetylcholinesterase Inhibition
In a recent study, this compound exhibited significant inhibition of acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease . The compound was tested alongside known inhibitors, demonstrating comparable efficacy.
Material Science
Polymer Development
Beyond biological applications, this compound is also explored in material science for its potential use in polymer synthesis. The compound can act as a monomer or cross-linking agent in creating polymers with enhanced thermal and mechanical properties .
Table 1: Properties of Polymers Synthesized with Morpholine Derivatives
| Property | Value | Notes |
|---|---|---|
| Thermal Stability | High | Suitable for high-temperature applications |
| Mechanical Strength | Enhanced | Improved tensile strength compared to controls |
| Biodegradability | Moderate | Dependent on polymer structure |
Synthetic Applications
Precursor for Other Compounds
this compound serves as a precursor for synthesizing other bioactive compounds. Its nitro group can be selectively reduced to form amines or other functional groups, facilitating the creation of diverse chemical entities with potential pharmacological activity .
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-nitrophenyl)piperidine-4-carboxamide
- N-(4-chloro-3-nitrophenyl)pyrrolidine-4-carboxamide
Uniqueness
N-(4-chloro-3-nitrophenyl)morpholine-4-carboxamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The morpholine ring can influence the compound’s solubility, stability, and reactivity, making it a valuable scaffold in medicinal chemistry and materials science.
Biological Activity
N-(4-chloro-3-nitrophenyl)morpholine-4-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This compound features a morpholine ring, a carboxamide functional group, and a chloronitrophenyl moiety, which contribute to its unique chemical and biological properties. Research has indicated significant biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's structural complexity allows it to interact with various biological targets, enhancing its potential efficacy as a therapeutic agent.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
The compound has also shown promising anticancer activity in various cell lines. Research indicates that it exhibits cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | Observed Effects | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 1 μg/mL against MRSA | |
| Anticancer | A549, MDA-MB-231 | Induces apoptosis; cytotoxic effects |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways crucial for microbial growth and cancer cell proliferation. For instance, studies suggest that the compound may inhibit key enzymes or receptors involved in these processes .
Case Studies
- Antimicrobial Efficacy : In a controlled study, this compound was tested against multiple strains of bacteria. The results indicated a significant reduction in bacterial viability at low concentrations, showcasing its potential as an effective antimicrobial agent .
- Anticancer Potential : A series of experiments involving the MTT assay demonstrated that the compound exhibited dose-dependent cytotoxicity against A549 and MDA-MB-231 cells. Further analysis revealed that treatment with this compound led to increased levels of apoptotic markers, confirming its role in inducing cell death in cancer cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Unique Features |
|---|---|
| N-(4-nitrophenyl)morpholine-4-carboxamide | Lacks chlorine; potentially less reactive |
| 4-Chlorophenylurea | Similar aromatic structure; primarily used as herbicide |
| 3-Nitroaniline | Simple aromatic amine; used in dye synthesis |
This comparison highlights how the presence of both chlorine and nitro groups in this compound may enhance its reactivity and biological activity compared to simpler analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-chloro-3-nitrophenyl)morpholine-4-carboxamide, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : React 4-chloro-3-nitroaniline with morpholine-4-carbonyl chloride in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere. Use triethylamine as a base to neutralize HCl byproducts .
- Step 2 : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature (40–60°C) to minimize side reactions like nitro group reduction .
- Step 3 : Purify via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Yield typically ranges from 60–75% .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Confirm amide bond formation (δ ~7.5–8.5 ppm for aromatic protons; δ ~165–170 ppm for carbonyl carbon). Compare shifts to analogs like N-(4-chlorophenyl)morpholine-4-carboxamide .
- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]+ at m/z 326.06. Fragmentation patterns should align with nitro and morpholine moieties .
- UV-Vis : Assess π→π* transitions of the nitroaromatic system (λmax ~260–280 nm) to infer electronic properties .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodology :
- Solubility : Test in DMSO, DMF, and aqueous buffers (pH 1–10) using dynamic light scattering (DLS). The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL) .
- Stability : Conduct accelerated degradation studies (40°C, 75% humidity) over 14 days. Monitor via HPLC for decomposition products (e.g., morpholine ring opening or nitro group reduction) .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?
- Methodology :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation of dichloromethane/hexane. Use SHELXL for refinement; expect monoclinic space groups (e.g., P21/c) with Z = 4 .
- Disorder Handling : For flexible morpholine rings, apply split-atom models and restrain thermal parameters. Hydrogen bonding (N–H⋯O) often stabilizes the chair conformation .
- Validation : Cross-check with DFT-optimized geometries (B3LYP/6-31G*) to confirm bond lengths and angles .
Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?
- Methodology :
- Geometry Optimization : Use B3LYP hybrid functional with 6-311++G(d,p) basis set. Analyze HOMO-LUMO gaps (~4.5 eV) to assess electrophilic nitro group reactivity .
- NBO Analysis : Identify hyperconjugation between morpholine oxygen lone pairs and the amide carbonyl (stabilization energy ~20 kcal/mol) .
- Reactivity Predictions : Simulate nitro reduction pathways (e.g., catalytic hydrogenation) to prioritize experimental conditions .
Q. What mechanisms underlie the compound’s bioactivity in kinase inhibition assays?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The morpholine ring may form hydrogen bonds with hinge region residues (e.g., Met793) .
- Enzyme Assays : Test IC50 values via fluorescence polarization. Compare to control compounds (e.g., N-phenylmorpholine-4-carboxamide) to isolate nitro group contributions .
- SAR Analysis : Modify substituents (e.g., replace chloro with fluoro) and correlate changes with inhibitory activity .
Q. How should researchers address contradictions in experimental vs. computational data (e.g., bond lengths, reaction yields)?
- Methodology :
- Error Analysis : For crystallographic discrepancies (e.g., C–N bond lengths ±0.02 Å), re-exclude thermal motion with TLS refinement .
- Reaction Optimization : If computational yields (e.g., 85%) exceed experimental (60%), revise solvent effects in DFT (e.g., include PCM model for DMSO) .
- Statistical Validation : Apply Student’s t-test to compare replicate experiments (n ≥ 3) and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
